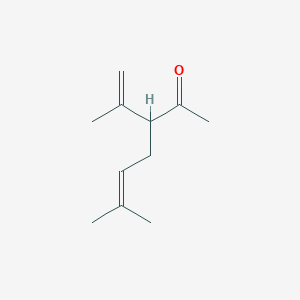

6-Methyl-3-prop-1-en-2-ylhept-5-en-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beta-Isopentenylmesityloxide is a chemical compound known for its unique structure and properties. It is an α,β-unsaturated ketone, which means it contains a double bond between the alpha and beta carbon atoms adjacent to a carbonyl group. This compound is a colorless to light-yellow liquid with a characteristic odor.

準備方法

Beta-Isopentenylmesityloxide can be synthesized through various methods. One common synthetic route involves the aldol condensation of acetone to form diacetone alcohol, which then undergoes dehydration to yield 6-Methyl-3-prop-1-en-2-ylhept-5-en-2-one . Industrial production methods often involve similar processes but on a larger scale, utilizing catalysts and optimized reaction conditions to increase yield and efficiency.

化学反応の分析

Beta-Isopentenylmesityloxide undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into saturated ketones or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the double bond or the carbonyl group is targeted. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 6-Methyl-3-prop-1-en-2-ylhept-5-en-2-one is C11H16O with a molecular weight of approximately 164.244 g/mol. Its structure features a heptenone backbone, which contributes to its reactivity and functional properties.

Anticancer Activity

Research has indicated that compounds related to this compound exhibit anticancer properties. For instance, derivatives of similar structures have shown significant antiproliferative activity against various cancer cell lines, including human colorectal (HCT-116) and breast (MCF-7) cancer cells. In one study, several derivatives demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against these cell lines, indicating potent activity .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A study on related compounds showed dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in inflammatory processes. This suggests that this compound could be beneficial in developing anti-inflammatory medications .

Flavoring Agent

Due to its unique aroma profile, this compound is utilized as a flavoring agent in the food industry. It contributes to the sensory attributes of various food products, enhancing their appeal to consumers.

Antimicrobial Activity

Research has demonstrated that this compound can exhibit antimicrobial properties against certain pathogens. For example, studies have shown that components from essential oils containing similar structures can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, potentially reducing spoilage in food products .

Pesticide Development

The compound's structural characteristics make it a candidate for developing natural pesticides. Its efficacy against specific pests and pathogens can contribute to sustainable agricultural practices by reducing reliance on synthetic chemicals.

Data Tables

Case Study on Anticancer Activity

A recent study synthesized various derivatives of this compound and tested their antiproliferative activities against cancer cell lines. The results indicated that certain modifications to the chemical structure significantly enhanced the anticancer properties, highlighting the potential for developing new therapeutic agents based on this compound.

Case Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of essential oils containing similar compounds to this compound. The study found that these oils effectively reduced microbial load in food products, suggesting practical applications in food preservation.

作用機序

The mechanism by which 6-Methyl-3-prop-1-en-2-ylhept-5-en-2-one exerts its effects involves its ability to participate in various chemical reactions due to its α,β-unsaturated ketone structure. This structure allows it to act as an electrophile, making it reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific reaction and application .

類似化合物との比較

Beta-Isopentenylmesityloxide can be compared with other similar compounds such as mesityl oxide and isophorone. These compounds share structural similarities but differ in their reactivity and applications. For example, mesityl oxide is also an α,β-unsaturated ketone but has different industrial uses and reactivity profiles .

特性

CAS番号 |

26533-38-0 |

|---|---|

分子式 |

C11H18O |

分子量 |

166.26 g/mol |

IUPAC名 |

6-methyl-3-prop-1-en-2-ylhept-5-en-2-one |

InChI |

InChI=1S/C11H18O/c1-8(2)6-7-11(9(3)4)10(5)12/h6,11H,3,7H2,1-2,4-5H3 |

InChIキー |

KGXRMGREKQQQPZ-UHFFFAOYSA-N |

正規SMILES |

CC(=CCC(C(=C)C)C(=O)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。